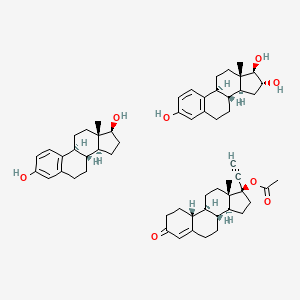
5-(4-二甲氨基苄基)咪唑烷-2,4-二酮
描述
5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C12H15N3O2 . It has been prepared by catalytic hydrogenation of the corresponding benzylidene compound .
Synthesis Analysis
The synthesis of 5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione involves a mixture of 69.3 g (0.30 mole) of 5-(4-dimethylaminobenzylidene)imidazolidine-2,4-dione (IV), 600 ml of 1 N KOH, and 15 g of .Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula C12H15N3O2 . More detailed structural information may be obtained from a 2D Mol file .Physical And Chemical Properties Analysis
The molecular weight of 5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione is 233.27 . More detailed physical and chemical properties may be obtained from a dedicated chemical database or resource .科学研究应用
抗抑郁活性
5-(4-二甲氨基苄基)咪唑烷-2,4-二酮已被探索其抗抑郁特性。在 1980 年进行的一项研究中,它被合成并测试了对小鼠的抗抑郁活性。结果表明具有潜在的抗抑郁活性,其机制不同于三环类抗抑郁药和单胺氧化酶抑制剂 (Wessels、Schwan 和 Pong,1980).
DNA 结合研究
2013 年,使用循环伏安法和紫外可见光谱对咪唑烷衍生物的 DNA 结合亲和力进行了研究,包括 5-(4-二甲氨基苄基)咪唑烷-2,4-二酮。这项研究的动机是咪唑烷的抗肿瘤活性和生物学应用,表明在抗癌药物中具有潜在用途 (Shah 等人,2013).
电化学氧化研究
涉及这种化合物的另一个科学研究方面是它的电化学行为。2012 年的一项研究考察了包括 5-(4-二甲氨基苄基)咪唑烷-2,4-二酮在内的茚满衍生物的电化学氧化,深入了解了这一类化合物的构效关系和潜在的生化作用 (Nosheen 等人,2012).
聚合物中的热学性质
该化合物还在新型聚合物的背景下进行了研究。2012 年进行的研究探索了基于聚(茚满-甲基-对苯乙烯)的聚合物的热学性质,使用了茚满的衍生物,包括 5-(4-二甲氨基苄基)咪唑烷-2,4-二酮。这项研究有助于了解此类聚合物的热稳定性和在各个领域的潜在应用 (Kaczmarek、Chylińska 和 Ziegler-Borowska,2012).
作用机制
Antidepressant testing in mice indicated that its ED50 values for antagonism of tetrabenazine-induced ptosis and potentiation of levodopa-induced behavioral changes were 42 and 17 mg/kg po, respectively . In vitro neurochemical studies demonstrated that this compound did not inhibit the uptake of selected biogenic amines into crude synaptosomes of mouse whole brain, and it did not have significant monoamine oxidase inhibitory activity in vivo and in vitro .
未来方向
属性
IUPAC Name |
5-[[4-(dimethylamino)phenyl]methyl]imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-15(2)9-5-3-8(4-6-9)7-10-11(16)14-12(17)13-10/h3-6,10H,7H2,1-2H3,(H2,13,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMOQPPEWPBOKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CC2C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50974348 | |
| Record name | 4-{[4-(Dimethylamino)phenyl]methyl}-4H-imidazole-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50974348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione | |
CAS RN |
58841-92-2 | |
| Record name | 5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058841922 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-{[4-(Dimethylamino)phenyl]methyl}-4H-imidazole-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50974348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-methoxy-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-](/img/structure/B1213409.png)

